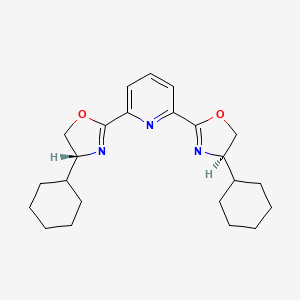

2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

Beschreibung

2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine (CAS: 2471850-55-0) is a chiral bis(oxazoline) ligand with a pyridine backbone and two (R)-configured cyclohexyl-substituted oxazoline rings. Its molecular formula is C23H31N3O2 (MW: 381.51 g/mol), and it is primarily used in asymmetric catalysis due to its ability to induce enantioselectivity in metal-catalyzed reactions . The compound is synthesized via a two-step process from (R)-2-amino-2-cyclohexylethanol, yielding a white solid with a purity ≥95% . Storage recommendations include maintaining an inert atmosphere at 2–8°C to preserve stability .

Eigenschaften

IUPAC Name |

(4R)-4-cyclohexyl-2-[6-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHMEAUZFKZRAH-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C4=N[C@@H](CO4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:

Formation of Oxazoline Rings: The initial step involves the reaction of cyclohexylamine with an appropriate aldehyde to form the oxazoline ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Substitution on Pyridine Core: The oxazoline rings are then introduced onto the pyridine core through a substitution reaction. This step often requires the use of a strong base to deprotonate the oxazoline, making it a good nucleophile for the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Oxazolone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the context of drug development. Its oxazoline moieties contribute to its biological activity, making it a candidate for designing new therapeutic agents.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine may enhance its efficacy as an anticancer agent by interacting with specific cellular targets.

- Antimicrobial Properties : Studies have shown that compounds containing oxazoline rings demonstrate antimicrobial activity. The incorporation of cyclohexyl groups may further augment these properties, making it a potential candidate for developing new antibiotics.

Catalysis

The unique structure of 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine allows it to act as a ligand in various catalytic processes. Its ability to coordinate with metal centers makes it useful in asymmetric synthesis.

Applications in Catalysis

- Asymmetric Synthesis : The compound can be used in enantioselective reactions, facilitating the production of chiral molecules. This is particularly valuable in the pharmaceutical industry where chirality plays a crucial role in drug efficacy.

- Metal-Catalyzed Reactions : As a ligand, it can stabilize metal catalysts and enhance their reactivity in various organic transformations.

Materials Science

The compound's properties lend themselves to applications in materials science, particularly in the development of functional materials.

Potential Uses

- Polymer Chemistry : The incorporation of 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine into polymer matrices can improve thermal stability and mechanical properties.

- Sensors : Due to its chemical reactivity and stability, this compound can be utilized in the fabrication of sensors that detect specific analytes through changes in electrical or optical properties.

Wirkmechanismus

The mechanism of action of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets. The oxazoline rings and pyridine core enable the compound to bind to metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to specific cellular responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Enantioselectivity and Catalytic Performance

The electronic and steric properties of substituents on the oxazoline rings significantly influence catalytic activity. Key comparisons include:

- Cyclohexyl vs. Aryl Groups : Cyclohexyl substituents provide a balance between rigidity and solubility, whereas aryl groups (e.g., m-tolyl, phenyl) enhance enantioselectivity by creating a more rigid chiral environment. For example, L4 and L5, with bulkier aryl substituents, achieved enantiomeric ratios (er) of 90:10 and 95:5, respectively, outperforming the cyclohexyl variant .

- Stereochemistry : The (R) configuration in the target compound contrasts with its (S)-enantiomer (CAS: 1562372-39-7), which exhibits mirrored stereochemical outcomes in catalysis .

Structural and Crystallographic Insights

- Planarity and Coplanarity : The diphenyl-substituted analogue (CAS: 292625-77-5) exhibits a planar oxazoline ring (r.m.s. deviation = 0.065 Å) coplanar with the pyridine backbone (dihedral angle = 4.2°), optimizing metal coordination .

- Crystal Packing : The benzyl-substituted variant (CAS: 2757082-77-0) crystallizes in an orthorhombic system (space group P212121), with a unit cell volume of 2006.74 ų, highlighting the role of substituents in molecular packing .

Biologische Aktivität

2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine core and two oxazoline rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

- IUPAC Name : (4R)-4-cyclohexyl-2-[6-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

- Molecular Formula : C23H31N3O2

- Molecular Weight : 381.51 g/mol

- CAS Number : 2471850-55-0

The biological activity of 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is primarily attributed to its ability to interact with various biological macromolecules. Its oxazoline rings enhance its reactivity and binding affinity to metal ions and biological targets. This interaction can modulate enzyme activity and influence cellular signaling pathways, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties. Its structure allows it to potentially interact with specific cellular targets associated with cancer cell growth inhibition. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting metabolic pathways or inhibiting key enzymes involved in cell proliferation .

Enzyme Inhibition

The compound's ability to form stable complexes with metal ions suggests potential as an enzyme inhibitor. For example, studies on related pyridine derivatives have demonstrated their effectiveness in inhibiting enzymes like acetylcholinesterase and various metalloproteins, which are critical in numerous biochemical pathways .

Case Studies

- Study on Metal Complexes : A study explored the biological activity of metal complexes derived from pyridine compounds similar to 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine. The findings indicated significant cytotoxic effects against cancer cell lines, suggesting that the presence of the oxazoline moiety enhances the bioactivity of metal-ligand complexes .

- Anticancer Activity : Another investigation highlighted the compound's potential as an anticancer agent by demonstrating its capacity to inhibit growth in melanoma B16F10 cells. The mechanism was linked to oxidative stress induction and disruption of redox homeostasis in cancer cells .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (4R)-4-cyclohexyl... |

| Molecular Formula | C23H31N3O2 |

| Molecular Weight | 381.51 g/mol |

| CAS Number | 2471850-55-0 |

| Purity | >97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.